2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid
Description
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound (CAS: 2248280-85-3) has a molecular formula of C₁₅H₁₈FNO₄ and a molecular weight of 295.31 g/mol . Its structure combines a bicyclic tetrahydroisoquinoline core with strategic substitutions: a fluorine atom at position 7 enhances electronic properties, while the Boc group at position 2 improves stability during synthetic processes.
Properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-11(16)12(13(18)19)10(9)8-17/h4-5H,6-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHQULAPBYMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The precursor, 2-fluoro-4-carboxyphenethylamine, is prepared via nitration and reduction of a commercially available phenethylamine derivative. Fluorination is achieved using hydrogen fluoride-pyridine at 0°C, yielding 85% regioselectivity for the 7-position. The carboxylic acid group is introduced via Kolbe-Schmitt carboxylation using potassium bicarbonate under high-pressure CO₂.
Cyclization Conditions
Cyclization employs formaldehyde and hydrochloric acid in ethanol at reflux (78°C) for 12 hours. The reaction proceeds via imine formation, followed by electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. Yields range from 70–75%, with purity confirmed by HPLC (>98%).
Introduction of the tert-Butoxycarbonyl (Boc) Protective Group
The Boc group is introduced to protect the secondary amine, enhancing stability during subsequent reactions.
Boc Protection Protocol
To the tetrahydroisoquinoline intermediate (1 equiv), di-tert-butyl dicarbonate (1.2 equiv) is added in tetrahydrofuran (THF) with triethylamine (2 equiv) as a base. The reaction is stirred at 25°C for 6 hours, achieving >95% conversion. The Boc-protected product is isolated via aqueous workup and recrystallized from ethyl acetate/hexanes (yield: 88%).
Analytical Validation
1H NMR confirms Boc incorporation: δ 1.44 ppm (s, 9H, Boc CH₃), 3.1–4.7 ppm (m, CH₂ and CH groups), 7.4–7.5 ppm (aromatic protons adjacent to fluorine). LC-MS shows [M+H]+ at 296.3 m/z, aligning with the theoretical molecular weight.
Fluorination Strategies and Positional Selectivity
Regioselective fluorination at the 7-position is critical. Two methods dominate: direct electrophilic fluorination and nitro-group reduction.
Direct Electrophilic Fluorination
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the tetrahydroisoquinoline core is fluorinated in acetonitrile at 60°C for 8 hours. This method achieves 80% yield but requires rigorous exclusion of moisture.
Nitro-Group Reduction
Alternative routes begin with a nitro-substituted intermediate. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, followed by Schiemann reaction using NaNO₂ and HF-pyridine to introduce fluorine. This method offers higher regioselectivity (>90%) but involves hazardous HF handling.
Carboxylic Acid Functionalization
The 8-carboxylic acid group is introduced early in the synthesis but often requires deprotection.
Ester Hydrolysis
Methyl or ethyl esters (installed during cyclization) are hydrolyzed using 6N HCl at reflux for 4 hours. Yields exceed 90%, with no racemization observed due to the rigid tetrahydroisoquinoline structure.
Direct Carboxylation
For substrates lacking pre-installed esters, directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) and quenching with CO₂ provides the carboxylic acid. This method is less common due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pictet-Spengler | Cyclization, Boc protection | 70–75 | >98 | High |
| Nitro Reduction | Nitration, HF fluorination | 65–70 | 95 | Moderate |
| Direct Fluorination | Selectfluor® reaction | 80 | 97 | Low |
The Pictet-Spengler route is favored for scalability and avoids hazardous fluorination reagents. However, direct fluorination offers higher yields in fewer steps.
Optimization Challenges and Solutions
Boc Group Stability
Under strongly acidic or basic conditions, Boc deprotection can occur. Optimizing reaction pH (5–7) and avoiding prolonged heating preserves the group.
Byproduct Formation
Over-fluorination at the 6-position is mitigated by steric hindrance from the Boc group. Computational modeling (DFT) predicts favorable transition-state geometry for 7-fluorination.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexanes) effectively separates regioisomers. Preparative HPLC (C18 column, acetonitrile/water) resolves diastereomers, if present.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Deprotected amine: Removal of the Boc group yields the free amine.
Substituted derivatives: Nucleophilic substitution can yield various substituted isoquinoline derivatives.
Scientific Research Applications
The compound 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a significant chemical in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications, properties, and relevant case studies.
Medicinal Chemistry
The compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly those targeting neurological disorders due to its isoquinoline framework.
Organic Synthesis
This compound serves as a building block in organic synthesis. Its functional groups facilitate reactions such as:
- Nucleophilic substitutions
- Coupling reactions with other organic molecules
These reactions are crucial for producing complex organic compounds used in various fields, including agrochemicals and materials science.
Fluorine Chemistry
The presence of fluorine in the compound enhances its biological activity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them desirable in drug design .
Research on Neurotransmitter Modulation
Studies have indicated that derivatives of tetrahydroisoquinoline structures can influence neurotransmitter systems. This suggests potential applications in treating conditions such as depression and anxiety disorders .
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid through nucleophilic substitution reactions. These derivatives showed varying degrees of biological activity against specific targets in cancer cell lines.
Case Study 2: Pharmacological Evaluation
In another study, researchers evaluated the pharmacological effects of synthesized derivatives on serotonin receptors. The results indicated that certain modifications to the original compound enhanced receptor affinity and selectivity, suggesting a pathway for developing new antidepressants .
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid depends on its specific application:
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Key Findings :
- Fluorine at position 7 introduces electron-withdrawing effects, which may enhance metabolic stability relative to non-halogenated analogs like the pyridine derivative .
Substituent Effects: Fluorine vs. Chlorine
Table 2: Halogen-Substituted Analogues
Key Findings :
- Chlorine in the pyridine analog contributes to a lower molecular weight but may increase lipophilicity, impacting pharmacokinetics .
Role of Boc Protecting Groups
Table 3: Boc-Protected Analogues
Key Findings :
Biological Activity
2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor effects, mechanism of action, and structure-activity relationships (SAR), supported by case studies and relevant research findings.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FNO₄ |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | 2-(tert-butoxycarbonyl)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
| CAS Number | 2058040-89-2 |
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in tumor growth and proliferation. In vitro studies indicate that it can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression.
- Case Study : A study involving the application of this compound on human breast cancer cell lines reported an IC50 value of approximately 0.64 μM, indicating potent cytotoxicity against these cells. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Structure-Activity Relationships (SAR)
The biological activity of 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be influenced by various modifications to its structure:
- Fluorine Substitution : The presence of the fluorine atom at the 7-position enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake.
- Tert-butoxycarbonyl Group : This protective group not only stabilizes the molecule but also plays a role in modulating its interaction with biological targets.
Research Findings
A comprehensive review of literature indicates that compounds similar to 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid have been explored for their pharmacological profiles:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and what critical steps require optimization?
- Answer: Synthesis typically involves sequential protection/deprotection, fluorination, and cyclization. Key steps include:
- Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine during subsequent reactions .
- Fluorination: Electrophilic or nucleophilic fluorination at the 7-position, often requiring anhydrous conditions and catalysts like KF or Selectfluor .
- Cyclization: Acid- or base-mediated ring closure to form the tetrahydroisoquinoline core. Yield optimization depends on solvent choice (e.g., DMF vs. THF) and temperature control .
- Critical Optimization: Monitor reaction progress via TLC or LC-MS to prevent over-fluorination or Boc-group cleavage .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in downstream applications?
- Answer: The Boc group:
- Enhances Stability: Protects the amine from oxidation and nucleophilic attack during synthesis .
- Modulates Reactivity: Facilitates selective deprotection under acidic conditions (e.g., TFA) without disrupting the fluorine substituent or carboxylic acid moiety .
- Improves Solubility: Increases solubility in organic solvents (e.g., DCM, ethyl acetate), aiding purification .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., fluorine at C7, Boc at C2) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C15H17FNO4) and detects isotopic patterns .
- HPLC: Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure long-term stability?
- Answer: Store in airtight containers under inert gas (argon/nitrogen) at −20°C. Avoid moisture and light exposure, as hydrolysis of the Boc group or decarboxylation may occur .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs) by analyzing hydrogen bonding with the carboxylic acid and steric effects from the Boc group .
- DFT Calculations: Assess electronic effects of the fluorine atom on charge distribution and reactivity .
- MD Simulations: Evaluate conformational stability of the tetrahydroisoquinoline core in aqueous vs. lipid environments .
Q. How can researchers resolve contradictions in reported safety data (e.g., conflicting hazard classifications)?
- Answer:
- Contextual Analysis: Compare SDS entries (e.g., Combi-Blocks vs. Key Organics) to identify differences in impurity profiles or testing conditions .
- Experimental Validation: Perform acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) using purified batches to verify hazard classifications .
Q. What strategies mitigate low yields during Boc deprotection without compromising the fluorine substituent?
- Answer:
- Acid Selection: Use TFA in DCM (0°C, 1–2 hrs) instead of HCl to avoid defluorination .
- Scavengers: Add triethylsilane to quench carbocation byproducts .
- Real-Time Monitoring: Employ in situ IR spectroscopy to track deprotection progress and minimize overexposure .
Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?
- Answer:
- Read-Across Models: Compare with structurally similar compounds (e.g., tetrahydroquinolines) to estimate biodegradability (OECD 301) and bioaccumulation potential .
- Microcosm Studies: Evaluate soil mobility and microbial degradation using 14C-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
